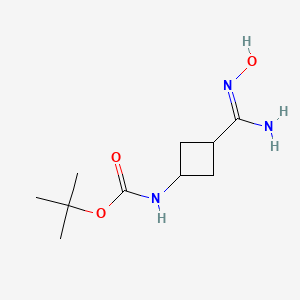

tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate

Description

tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate is a synthetic carbamate derivative featuring a cyclobutyl ring substituted with an N-hydroxycarbamimidoyl group and protected by a tert-butoxycarbonyl (Boc) moiety. The Boc group enhances stability during synthetic processes, while the N-hydroxycarbamimidoyl substituent (a hydroxylamine derivative) may confer chelating or metal-binding properties, making it relevant in medicinal chemistry or catalysis .

Properties

IUPAC Name |

tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7-4-6(5-7)8(11)13-15/h6-7,15H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCISQYYTOPNBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CC(C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of a base such as cesium carbonate in a solvent like 1,4-dioxane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the hydroxycarbamimidoyl group.

Substitution: The compound can undergo substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis: tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate serves as a building block for more complex molecules, facilitating the development of new chemical entities.

- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions. For instance:

- Oxidation: Yields hydroxylated derivatives.

- Reduction: Produces amine derivatives.

- Substitution: Functional groups can be replaced by other groups using common reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Biology

- Enzyme Inhibition Studies: Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This property is crucial for exploring its potential as a therapeutic agent.

- Interaction with Biological Macromolecules: Investigations into how the compound interacts with proteins and nucleic acids may reveal its biological significance.

Medicine

Data Table: Summary of Applications

Case Studies

-

Enzyme Inhibition Research:

A study demonstrated that this compound effectively inhibited a specific enzyme critical in metabolic pathways. This inhibition was linked to alterations in cellular signaling pathways, suggesting potential therapeutic benefits in metabolic diseases. -

Cancer Therapeutics:

Research involving structural analogs of this compound revealed significant anti-cancer activity through the induction of apoptosis in various cancer cell lines. These findings support further exploration into its use as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate with four analogs from the evidence, focusing on substituent effects, physicochemical properties, and hazards.

Structural and Functional Group Analysis

Key Observations:

- N-Hydroxycarbamimidoyl vs. Hydroxylamine (): The linear N-Boc-hydroxylamine () lacks a cyclobutyl ring but shares the hydroxylamine functionality, which is redox-active and prone to oxidation. The cyclobutyl analog may exhibit enhanced steric hindrance, altering reactivity .

- Oxo Group (): The ketone in introduces electrophilic reactivity (e.g., toward nucleophiles), unlike the nucleophilic hydroxylamine group in the target compound .

- Fluorine Substituent (): Fluorine’s electronegativity enhances metabolic stability and lipophilicity, which could differ from the hydrogen-bonding capability of the hydroxylamine group .

Biological Activity

tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate is a compound with a unique molecular structure that has garnered attention in various fields of research, particularly in medicinal chemistry and biology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclobutyl ring along with a hydroxycarbamimidoyl group. This unique combination imparts distinct chemical properties that are critical for its biological interactions.

Synthesis and Preparation

The synthesis of this compound typically involves:

- Starting Materials : tert-butyl carbamate and cyclobutyl derivatives.

- Reaction Conditions : Often includes palladium-catalyzed cross-coupling reactions to ensure high yield and purity.

- Reagents Used : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride, depending on the desired reaction pathway.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins through its hydroxycarbamimidoyl group. These interactions can lead to modulation of various cellular processes, including:

- Enzyme Inhibition : The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Interaction : It may also bind to receptors involved in signaling pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of related hydroxycarbamimidoyl compounds on neuroblastoma cells, researchers found that these compounds could significantly reduce cell viability by inducing apoptosis. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Comparison with Similar Compounds

This compound can be compared with other carbamate derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| tert-Butyl N-hydroxycarbamate | Lacks cyclobutyl ring | More soluble in polar solvents |

| tert-Butyl carbamate | No hydroxycarbamimidoyl group | Lower reactivity due to lack of functional groups |

| Cyclobutyl carbamate | Contains cyclobutyl ring but no tert-butyl | Different reactivity profile |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing tert-butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate, and how can reaction efficiency be improved?

Answer:

The synthesis of this carbamate derivative typically involves multi-step organic reactions, including cyclobutane ring functionalization, carbamate protection, and hydroxycarbamimidoyl group introduction. Key steps may include:

- Cyclobutane Ring Activation : Use of tert-butyl carbamate protection via Boc-anhydride or Boc-Cl under basic conditions (e.g., DIPEA) to stabilize reactive intermediates .

- Hydroxycarbamimidoyl Incorporation : Employing hydroxylamine derivatives or nitrile oxide cycloadditions to introduce the N-hydroxycarbamimidoyl moiety .

- Optimization Strategies : Reaction efficiency can be enhanced by:

- Temperature Control : Maintaining low temperatures (−20°C to 0°C) during sensitive steps to minimize side reactions .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Computational Pre-Screening : Using quantum chemical calculations (DFT) to predict reaction pathways and select optimal conditions .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Chromatography :

- Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass verification to rule out isotopic impurities .

Basic: What are the stability risks and recommended storage conditions for this compound?

Answer:

- Stability Risks :

- Storage Recommendations :

Advanced: How can computational methods enhance the design of novel derivatives or reaction pathways?

Answer:

- Reaction Path Prediction :

- Derivative Design :

Advanced: How can researchers resolve contradictions in reported stability data across studies?

Answer:

- Root-Cause Analysis :

- Method Harmonization :

Advanced: What strategies mitigate challenges in isolating reactive intermediates during synthesis?

Answer:

- In Situ Trapping : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester reactive byproducts .

- Flow Chemistry : Continuous flow systems minimize intermediate degradation by reducing residence time .

- Low-Temperature Quenching : Rapid cooling (−78°C) after cyclobutane ring formation prevents retro-Diels-Alder reactions .

Advanced: How can researchers validate the biological activity of derivatives without commercial assay kits?

Answer:

- Custom Assays :

- Cross-Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.